3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
This compound is a pyrido[2,3-d]pyrimidin-4(3H)-one derivative characterized by a piperidin-4-yl group at position 3 of the bicyclic core. The piperidine nitrogen is further functionalized with a sulfonyl linker connected to a 3-(trifluoromethyl)phenyl group. The pyrido[2,3-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or modulation of central nervous system (CNS) targets .
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c20-19(21,22)13-3-1-4-15(11-13)30(28,29)25-9-6-14(7-10-25)26-12-24-17-16(18(26)27)5-2-8-23-17/h1-5,8,11-12,14H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSSZOZUOBGYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple stages:
Formation of Pyrido[2,3-d]pyrimidin-4(3H)-one Core: : Starting from available pyridine and pyrimidine derivatives.
Functionalization of Piperidine Ring:
Industrial Production Methods: The industrial production usually leverages catalytic processes and optimized conditions to ensure high yield and purity. Steps involve batch reactions, stringent control of temperature and pressure, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can participate in various reactions:
Oxidation: : Potentially modifying the pyridine ring or the sulfonyl group.
Reduction: : Reducing the piperidine ring or affecting the substituents.
Substitution: : Particularly nucleophilic substitutions involving the sulfonyl or trifluoromethyl groups.
Oxidation: : Reagents like potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium hydroxide (NaOH) for nucleophilic substitutions.
Oxidation: : Leads to sulfoxides or sulfones.
Reduction: : Yields alcohols or amines, depending on the specific groups involved.
Substitution: : Produces derivatives with varied functional groups replacing the initial substituents.
Scientific Research Applications
Catalysis: : As a ligand in catalytic reactions due to its unique electronic properties.
Material Science: : Utilized in the design of novel materials with specific electronic characteristics.
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its complex structure.
Drug Design: : Used as a lead compound in drug discovery for its pharmacophore.
Therapeutics: : Investigated for potential therapeutic effects in targeting specific pathways.
Diagnostics: : May be used in the development of diagnostic agents.
Polymer Chemistry: : As a monomer or additive in polymer formulations.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound likely interacts with biological targets through:
Binding to Active Sites: : Interacts with enzyme active sites, affecting their activity.
Inhibiting Signal Pathways: : Modulates specific signaling pathways relevant in disease states.
Enzymes: : Specific enzymes involved in metabolic pathways.
Receptors: : Potential modulation of receptor activity, influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogs sharing the pyrido[2,3-d]pyrimidinone core or analogous substituents.
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Influence: Pyrido[2,3-d]pyrimidinones (target compound, –12) exhibit greater CNS activity (e.g., anxiolytic effects) compared to pyrido[3,4-d]pyrimidinones (–3), which are more commonly associated with antiproliferative effects . Substitution at the piperidine nitrogen significantly alters target selectivity. Sulfonyl-linked aryl groups (target compound, 14d) enhance binding to enzymes via polar interactions, while acetyl or alkylamino groups () favor CNS penetration .
Trifluoromethyl vs. Halogen Substituents :
- The 3-(trifluoromethyl)phenyl group in the target compound improves metabolic stability compared to fluorophenyl analogs (e.g., 54b in ), which show faster clearance in pharmacokinetic studies .
- Halogenated derivatives (e.g., 54m with 2,4-difluorophenyl) exhibit enhanced cytotoxicity but reduced solubility .
Sulfonyl Linker vs. Carbamate/Amide :
- Sulfonyl-linked piperidines (target compound, 14d) demonstrate stronger inhibition of sulfotransferases and kinases compared to carbamate or amide-linked analogs (e.g., 8a in ) .
Biological Activity Trends: Piperidine-substituted pyrido[2,3-d]pyrimidinones (target compound, ) show dose-dependent anxiolytic effects in rodent models, whereas pyrido[3,4-d]pyrimidinones (–3) are prioritized in oncology for their CDK4/6 inhibition .
Biological Activity
The compound 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanism of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features several key functional groups:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Sulfonyl group : Facilitates hydrogen bonding and electrostatic interactions.
- Piperidine ring : Provides a cyclic structure that is crucial for biological activity.
The compound's molecular formula is , with a molecular weight of approximately 373.37 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and sulfonyl groups enhance binding affinity, allowing the compound to modulate the activity of various proteins involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases, which play critical roles in cancer progression and other diseases.
- Receptor Modulation : It may act as an antagonist or agonist for certain receptors, influencing downstream signaling pathways.
In Vitro Studies
Research has demonstrated that the compound exhibits significant biological activity against various cancer cell lines. For example, studies indicate that it can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Moderate inhibition of proliferation |
| A549 (Lung) | 10.2 | Significant growth inhibition |
| HeLa (Cervical) | 8.5 | Strong cytotoxic effects |
In Vivo Studies
Preliminary in vivo studies have suggested that the compound may reduce tumor growth in animal models. These studies are essential for understanding the therapeutic potential and safety profile of the compound.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the trifluoromethyl or sulfonyl groups can significantly impact biological activity. For instance:
- Substituting different groups on the piperidine ring can enhance selectivity towards specific kinases.
- Variations in the pyrimidine moiety can alter binding affinity and efficacy.
Case Studies
- Case Study on Cancer Cells : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Kinase Inhibition Profile : Another study explored its selectivity against a panel of kinases, demonstrating significant inhibition rates for CDK1 and ALK at concentrations as low as 10 µM, indicating potential for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
